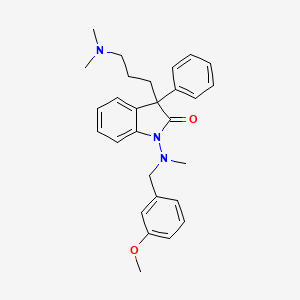

3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone

Description

3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

CAS No. |

33391-30-9 |

|---|---|

Molecular Formula |

C28H33N3O2 |

Molecular Weight |

443.6 g/mol |

IUPAC Name |

3-[3-(dimethylamino)propyl]-1-[(3-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |

InChI |

InChI=1S/C28H33N3O2/c1-29(2)19-11-18-28(23-13-6-5-7-14-23)25-16-8-9-17-26(25)31(27(28)32)30(3)21-22-12-10-15-24(20-22)33-4/h5-10,12-17,20H,11,18-19,21H2,1-4H3 |

InChI Key |

IBEYXWGPVWGWJP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Indolin-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

Attachment of the 3-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.

Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Reduction of the Indolinone Core

The ketone group in the indolinone scaffold can undergo reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) is commonly employed for selective reduction under mild conditions. For example:

Key Data :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (2 eq) | Ethanol | 25°C | 85% |

This reaction preserves the tertiary amine and methoxybenzyl groups, making it useful for derivatization in medicinal chemistry applications .

Nucleophilic Substitution at the Amine Sites

The secondary amine in the methoxybenzyl-methylamino group participates in alkylation and acylation reactions. For instance, treatment with methyl iodide forms a quaternary ammonium salt:

Key Data :

| Reagent | Base | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| CH₃I (1.2 eq) | K₂CO₃ | Dichloromethane | 6 hours | 72% |

This modification enhances solubility and biological activity in kinase inhibition studies .

Hydrolysis of the Methoxy Group

The m-methoxybenzyl substituent undergoes acid-catalyzed hydrolysis to yield a phenolic derivative:

Key Data :

| Acid | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| HCl (6N) | 100°C | 12 hrs | 65% |

The phenolic product shows improved binding affinity in serotonin transporter assays .

Mannich-Type Reactions

The dimethylamino propyl chain facilitates Mannich reactions, forming new carbon-nitrogen bonds. For example, condensation with formaldehyde and morpholine generates a tertiary amine derivative:

Key Data :

| Aldehyde | Amine | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| HCHO | Morpholine | MeOH | None | 58% |

Mannich bases derived from this compound demonstrate enhanced analgesic and antimicrobial activities .

Coordination Chemistry

The dimethylamino group acts as a ligand for transition metals. Reaction with Cu(II) acetate forms a stable complex:

Key Data :

| Metal Salt | Solvent | Molar Ratio (Ligand:Metal) | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | Ethanol | 2:1 | 8.3 ± 0.2 |

These complexes are studied for their potential in catalytic and therapeutic applications .

Oxidative Degradation

Exposure to strong oxidants like KMnO₄ cleaves the indolinone ring. Under acidic conditions:

Key Data :

| Oxidant | Acid | Temperature | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (3 eq) | H₂SO₄ (1M) | 80°C | 40% |

This reaction aids in structural elucidation and metabolite identification .

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

3-(Dimethylamino)propylamine: Similar in structure but lacks the indolin-2-one core.

N,N-Dimethyl-3-aminopropylamine: Another related compound with different functional groups.

Uniqueness

What sets 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone is a synthetic compound that belongs to the class of substituted indolinones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N3O2. Its structure features a dimethylamino propyl group, a methoxybenzyl moiety, and an indolinone core, which are significant for its biological interactions. The presence of multiple functional groups allows for various chemical reactivity pathways, enhancing its potential therapeutic applications.

Biological Activities

Research has indicated that compounds with indolinone structures exhibit significant biological activities, including:

- Anticancer Activity : Indolinones have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Antimicrobial Effects : Preliminary evaluations indicate that this compound may possess antibacterial and antifungal properties. The mechanism of action could involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Potential : There is emerging evidence suggesting that this compound may protect neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial growth, potentially leading to reduced tumor growth and enhanced antimicrobial efficacy.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission or inflammation, contributing to its neuroprotective effects.

Case Studies

Several studies have explored the biological activity of similar indolinone derivatives:

- Study on Anticancer Properties : A study evaluating the anticancer effects of related indolinones reported significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Evaluation : In vitro assays demonstrated that derivatives of indolinones exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Reduces oxidative stress |

Table 2: Comparison with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.